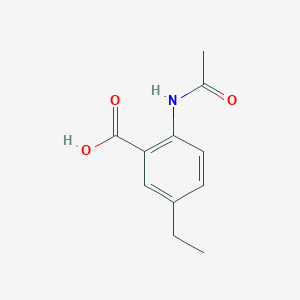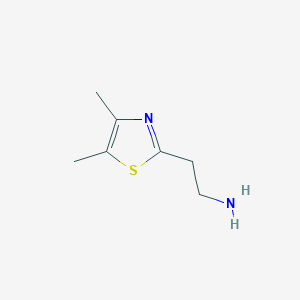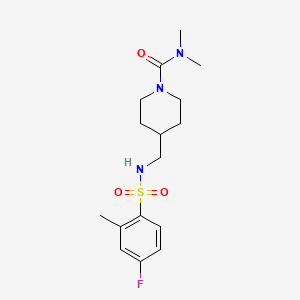![molecular formula C28H27F3N4O4 B2724737 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(4-(trifluoromethoxy)benzyl)acetamide CAS No. 2034390-88-8](/img/structure/B2724737.png)
2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(4-(trifluoromethoxy)benzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(4-(trifluoromethoxy)benzyl)acetamide is a useful research compound. Its molecular formula is C28H27F3N4O4 and its molecular weight is 540.543. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Luminescent Properties and Photo-induced Electron Transfer
Compounds similar to 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(4-(trifluoromethoxy)benzyl)acetamide have been studied for their luminescent properties and photo-induced electron transfer. For instance, novel piperazine substituted naphthalimide model compounds exhibit characteristics typical of a pH probe, suggesting potential applications in fluorescence-based sensing technologies (Gan, Chen, Chang, & Tian, 2003).
Insertion Reactions with Phosphorus Ylides
These compounds also play a role in chemical reactions involving phosphorus ylides. For example, reactions between specific benzoxazin-1-ones and alkylidene phosphoranes result in the formation of substituted isoquinolines, indicating utility in synthetic organic chemistry and the development of new chemical entities (Abdou, Fahmy, & Kamel, 2002).
Antimicrobial and Anticancer Activities
Derivatives of this compound class have been synthesized and evaluated for their antimicrobial and anticancer activities. The research indicates that certain compounds within this family show significant activity, comparable to standard drugs, which suggests potential applications in pharmaceutical research (Mehta et al., 2019).
Synthesis of Benzoxazines
The compound is also relevant in the synthesis of benzoxazine derivatives, which have potential applications in medicinal chemistry. A method involving the reaction of isocyanide and isoquinoline with other compounds in water demonstrates the compound's utility in facilitating complex chemical synthesis (Rostami-Charati, 2013).
Enantioselective Hydrogenation
These compounds are integral in enantioselective hydrogenation processes, highlighting their significance in the synthesis of bioactive compounds and pharmaceuticals. Research in this area focuses on the development of efficient methodologies for synthesizing chiral compounds (Fleischer, Zhou, Werkmeister, Junge, & Beller, 2013).
PET Radiotracer Development
They also find application in the development of PET radiotracers for tumor diagnosis. Studies indicate that hybrid structures between specific σ2 receptor ligands show promise as candidates for PET tracer development, which is crucial in medical imaging and diagnostics (Abate et al., 2011).
properties
IUPAC Name |
2-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]-N-[[4-(trifluoromethoxy)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27F3N4O4/c29-28(30,31)39-21-9-7-19(8-10-21)17-32-24(36)18-34-13-11-33(12-14-34)15-16-35-26(37)22-5-1-3-20-4-2-6-23(25(20)22)27(35)38/h1-10H,11-18H2,(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZLERGBIXXWDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)NCC5=CC=C(C=C5)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27F3N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(2-Bromophenyl)methyl]cyclopropanamine;hydrochloride](/img/structure/B2724660.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-4-morpholinobenzamide](/img/structure/B2724664.png)
![N-(2-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2724665.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-methylbenzamide](/img/structure/B2724671.png)
![5-ethyl-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2724672.png)
![(3-(methylthio)phenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2724673.png)
![1,1,1-Trifluoro-3-{[2-(2-pyridinyl)ethyl]amino}-2-propanol](/img/structure/B2724674.png)

